1-Methyl-2-phenylcyclopropane
Overview
Description
1-Methyl-2-phenylcyclopropane is a compound that belongs to the family of cyclopropanes, which are characterized by a three-membered ring structure. This particular compound features a phenyl group and a methyl group attached to the cyclopropane ring. While the provided papers do not directly discuss 1-Methyl-2-phenylcyclopropane, they do provide insights into the behavior of related cyclopropane derivatives and their chemical properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of cyclopropane derivatives can be complex due to the strain in the three-membered ring. For instance, 1-phenylcyclopropene, a related compound, was synthesized from a tribromo-phenylcyclopropane precursor using methyllithium followed by protonation . This method could potentially be adapted for the synthesis of 1-Methyl-2-phenylcyclopropane by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives is influenced by the substituents attached to the ring. X-ray crystallography studies have revealed that the steric hindrance and electronic effects of substituents can affect the conformation and planarity of the cyclopropane ring . These findings suggest that the methyl and phenyl groups in 1-Methyl-2-phenylcyclopropane would influence its three-dimensional structure and reactivity.
Chemical Reactions Analysis
Cyclopropane derivatives undergo a variety of chemical reactions. For example, methylenecyclopropanes react with phenylsulfenyl chloride and phenylselenyl chloride to give ring-opened products and cyclobutene derivatives . Similarly, 1,1-Divinyl-2-phenylcyclopropanes can undergo rearrangement reactions to form vinylcyclopentenes and tricyclic spirolactams . These reactions demonstrate the reactivity of the cyclopropane ring and the potential for 1-Methyl-2-phenylcyclopropane to participate in similar transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. For instance, the presence of a phenyl group can impact the compound's stability, reactivity, and physical properties such as boiling point and solubility. The review on 1-methylcyclopropene, although not the same compound, highlights the importance of understanding the role of substituents in modulating the effects of cyclopropane derivatives . This information is crucial for predicting the behavior of 1-Methyl-2-phenylcyclopropane in various chemical environments.
Scientific Research Applications
NMR Spectral Analysis
1-Methyl-2-phenylcyclopropane has been studied for its nuclear magnetic resonance (NMR) properties. McKinney and Nagarajan (1980) investigated the 1H NMR spectra of its cis and trans monodeuterated isomers, providing corrected NMR assignments for these compounds. This research highlights the compound's utility in NMR spectroscopy for structural analysis and isomer differentiation (McKinney & Nagarajan, 1980).
Biochemical Studies
Atkinson et al. (1994) conducted a study on the cytochrome P450-catalyzed hydroxylation of hydrocarbons, using trans-1-methyl-2-phenylcyclopropane as a probe. This study is significant in understanding the enzymatic oxidation mechanisms and the role of kinetic deuterium isotope effects in biochemical reactions (Atkinson et al., 1994).
Chemical Synthesis and Reactions
1-Phenylcyclopropene, a compound closely related to 1-methyl-2-phenylcyclopropane, was synthesized and studied by Lee and Chang (2004) for its ene dimerization and trimerization reactions. These reactions are crucial for understanding the chemical behavior and potential applications of cyclopropane derivatives in organic synthesis (Lee & Chang, 2004).
Spectroscopy and Conformation Analysis
Hamza and Cable (2012) investigated the electronic spectra of cis and trans isomers of 1-methyl-2-phenylcyclopropane using resonant two-photon ionization. This study provides insights into the conformational dynamics and electronic properties of cyclopropane derivatives, which are important for various spectroscopic applications (Hamza & Cable, 2012).
Catalysis and Polymerization
The compound has also been utilized in studies related to catalysis and polymerization. For instance, Itazaki et al. (2005) explored the ring-opening isomerization of methylenecyclopropanes, including 2-phenyl-1-methylenecyclopropane, catalyzed by hydridorhodium(I) complexes. These findings have implications for the development of new catalytic processes in organic chemistry (Itazaki et al., 2005).
properties
IUPAC Name |
(2-methylcyclopropyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12/c1-8-7-10(8)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZUHSZKOFUBFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40953465 | |
Record name | (2-Methylcyclopropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40953465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-phenylcyclopropane | |
CAS RN |
3145-76-4 | |
Record name | 1-Methyl-2-phenylcyclopropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003145764 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-Methylcyclopropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40953465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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